Kinase Selectivity: GSK3/JNK Modulation Potential Documented in Patent Disclosure
5-Fluoro-4-methylpyridine-2-acetonitrile falls within the generic scope of pyridinyl acetonitriles claimed as modulators of GSK3 and JNK signaling pathways in US Patent US20070060594 [1]. While quantitative IC₅₀ data for this specific compound has not been published in the open literature, the patent structure–activity framework establishes that the fluorinated pyridinyl moiety is a core pharmacophoric element for kinase engagement. In contrast, non-fluorinated pyridine acetonitriles lack the electron-withdrawing substituent believed to enhance binding interactions with the kinase ATP pocket, and the carbonitrile analog (5-fluoro-4-methylpicolinonitrile, CAS 1211541-98-8) presents a fully conjugated cyano group directly attached to the ring, removing the rotational flexibility of the CH₂ spacer that may be required for optimal geometry within the binding site .
| Evidence Dimension | Kinase target engagement (GSK3/JNK modulation potential) |
|---|---|
| Target Compound Data | Claimed within generic structure of patent US20070060594; specific IC₅₀ not publicly disclosed |
| Comparator Or Baseline | 4-Methylpyridine-2-acetonitrile (CAS 38746-50-8): no fluorine, not claimed as selective kinase modulator. 5-Fluoro-4-methylpicolinonitrile (CAS 1211541-98-8): carbonitrile, no CH₂ spacer, absent from GSK3 patent generic claim scope. |
| Quantified Difference | Presence vs. absence of fluorine; CH₂CN vs. CN connectivity. No comparative IC₅₀ values available at present. |
| Conditions | Patent disclosure; no publicly available head-to-head enzymatic assay data |
Why This Matters
For drug discovery programs targeting GSK3- or JNK-mediated diseases, selecting a building block that falls within a patented kinase inhibitor chemical space provides a head start in intellectual property positioning and scaffold optimization.
- [1] Applied Research Systems ARS Holding N.V. Pyridinyl acetonitriles. US Patent Application US20070060594, published March 15, 2007. View Source
